molecular formula C13H10O3 B145279 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid CAS No. 125363-72-6

6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid

Cat. No. B145279
M. Wt: 214.22 g/mol
InChI Key: AGWMUHOZWMNNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid, also known as HCNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCNA is a bicyclic aromatic carboxylic acid that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism Of Action

The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been shown to exhibit a number of unique biochemical and physiological effects. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid can inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in lab experiments. For example, 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is a synthetic compound that may not accurately reflect the activity of natural compounds that are found in living organisms.

Future Directions

There are a number of future directions that could be pursued in the study of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. One area of research that holds promise is the development of new cancer therapies based on 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. Another area of research that could be explored is the use of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as a tool for studying the mechanisms of tumor growth and proliferation. Additionally, the potential applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in other areas of scientific research, such as neuroscience and immunology, could also be explored.

Synthesis Methods

The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then subjected to a series of reduction and oxidation reactions to yield 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as the final product.

Scientific Research Applications

6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is in the field of cancer research. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

125363-72-6

Product Name

6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16)

InChI Key

AGWMUHOZWMNNMW-UHFFFAOYSA-N

SMILES

C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O

Canonical SMILES

C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O

synonyms

6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid
6-OH-DCNC

Origin of Product

United States

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